(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5Z)-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NOS2/c18-15-14(20-16(19)17-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18,19)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNCZWQQVCTSAL-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of biphenyl-4-carbaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolone moiety can be reduced to form corresponding alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its interaction with molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the thiazolone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Thiazolidinone derivatives are a versatile class of molecules with diverse substituents impacting their chemical and biological profiles. Below is a detailed comparison of the target compound with structurally related analogs.
Structural and Substituent Variations
Kinase Inhibition
- Target Compound: Limited direct data, but biphenyl groups in related compounds (e.g., compound 5s in ) show nanomolar IC₅₀ values against DYRK1A (0.033 µM) .
- (5Z)-5-(2,3-Dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (3g) : IC₅₀ = 0.028 µM against DYRK1A; potent antitumor activity (Caco2: IC₅₀ = 8 µM) .
- (5Z)-2-Amino-5-arylidene analogs: Generally inactive against tumor cell lines, highlighting the critical role of the mercapto group .
Antitumor Activity
Biological Activity
(5E)-5-(Biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current literature.
The compound has the following chemical formula and identifiers:
- Formula : C₁₆H₁₁NOS₂
- CAS Number : 110932-40-6
- MDL Number : MFCD04969056
The structure of the compound features a thiazole ring linked to a biphenyl moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thioketones with biphenyl derivatives. The synthetic pathway can be optimized to enhance yield and purity, contributing to more effective biological evaluations.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various thiolactomycin analogues demonstrated enhanced activity against Mycobacterium bovis BCG, with some analogues showing IC50 values as low as 3 µM compared to 75 µM for the parent drug . This suggests that structural modifications can lead to improved efficacy against specific pathogens.
Anticancer Potential
The compound's thiazole core is known for its anticancer properties. A variety of thiazole-based compounds have shown promise in inhibiting cancer cell proliferation. For example, studies on thiazole derivatives have indicated their ability to interfere with cellular mechanisms in cancer cells, leading to apoptosis and reduced cell viability . The biphenyl moiety may enhance these effects through increased lipophilicity and improved binding interactions with cellular targets.
Case Studies
- Thiolactomycin Analogues : A series of biphenyl thiolactomycin analogues were synthesized and evaluated for their biological activity. The findings indicated that specific structural features are crucial for enhancing activity against Mycobacterium species .
- Thiazole Derivatives in Cancer Research : Various studies have highlighted the effectiveness of thiazole derivatives in targeting cancer cells. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase activity, which is linked to neurodegenerative diseases but also has implications in cancer treatment strategies .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
What are the standard synthetic routes for (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one?
The synthesis typically involves condensation reactions between biphenyl-4-carbaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. Key steps include:
- Reagents : Sodium hydroxide or potassium carbonate as a base, ethanol/methanol as solvents .
- Mechanism : Formation of the benzylidene moiety via Knoevenagel condensation, with the thiol group acting as a nucleophile .
- Purification : Recrystallization or column chromatography to isolate the (5E)-isomer, confirmed via NMR or X-ray crystallography .
Which analytical techniques are recommended for characterizing purity and structure?
- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and purity (>95% threshold) .
- Spectroscopy :
- ¹H/¹³C NMR : To confirm regiochemistry (e.g., E/Z isomerism via coupling constants) .
- FTIR : Identification of thiol (-SH) stretching (~2550 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight validation .
What primary biological activities are reported for this thiazole derivative?
- Antimicrobial : Disruption of microbial cell membranes via thiol-mediated redox interference (MIC values: 2–8 µg/mL against S. aureus) .
- Anticancer : Apoptosis induction in cancer cell lines (e.g., IC₅₀ = 12 µM in MCF-7 breast cancer cells) .
- Antioxidant : DPPH radical scavenging (EC₅₀ = 35 µM) via mercapto group donation .
Advanced Research Questions
How can reaction conditions be optimized to enhance yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, increasing reaction rates .
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., thiol oxidation) .
- Catalysis : Acidic/basic catalysts (e.g., piperidine for Knoevenagel) enhance regioselectivity for the (5E)-isomer .
- Workflow : Use real-time HPLC monitoring to terminate reactions at >90% conversion .
How do structural modifications at the benzylidene moiety influence biological activity?
| Substituent | Biological Activity | Mechanistic Insight |
|---|---|---|
| Biphenyl-4-yl | Enhanced anticancer activity | Improved lipophilicity for membrane penetration . |
| 4-Methoxy | Reduced antimicrobial potency | Electron-donating groups decrease redox reactivity . |
| 4-Trifluoromethoxy | Increased antioxidant capacity | Strong electron-withdrawing effect stabilizes radicals . |
What mechanistic pathways are proposed for the compound's anticancer effects?
- Apoptosis Induction : Activation of caspase-3/7 via mitochondrial depolarization (observed in Jurkat cells) .
- Kinase Inhibition : Suppression of PI3K/Akt/mTOR signaling, validated via Western blot .
- DNA Intercalation : Planar biphenyl moiety enables minor groove binding, detected via fluorescence quenching assays .
How should researchers address discrepancies in biological activity data across studies?
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT vs. resazurin) to minimize variability .
- SAR Analysis : Compare substituent effects systematically (e.g., logP vs. IC₅₀ correlations) to isolate structural determinants .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models to resolve outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
